molecular formula C21H25NO4 B1204484 [1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate CAS No. 121412-39-3

[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate

Cat. No. B1204484
Key on ui cas rn: 121412-39-3
M. Wt: 355.4 g/mol
InChI Key: DABSYCZQZRNORX-UHFFFAOYSA-N
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Patent
US04882339

Procedure details

A suspension of 3.5 g of 4-(N-methylcyclohexylamino)-1,2-naphthoquinone in 50 ml of acetic anhydride is hydrogenated at 45 lbs pressure and room temperature using 1.2 g of 10% palladium on carbon as catalyst. After uptake of hydrogen ceases and the red color of the solution is discharged (5 hours) the catalyst is removed by filtration. The acetic anhydride is evaporated under reduced pressure at 60° C. and the residue is taken up in toluene, treated with charcoal and filtered. The toluene solution is evaporated under reduced pressure and the product crystallized from 1:1 hexane-diethyl ether (100 ml) to afford 4-(N-methylcyclohexylamino)-1,2-diacetoxynaphthalene, the compound of formula II wherein NR1R2 represents N-methylcyclohexylamino, R3 represents hydrogen, and R4 and R5 represent acetyl, m.p. 103°-105° C.; hydrochloride salt, m.p. 165°-167° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[C:5](=[O:14])[CH:4]=1.[H][H]>C(OC(=O)C)(=O)C.[Pd]>[CH3:1][N:2]([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1)[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][C:6](=[O:13])[CH3:7])=[C:5]([O:14][C:5](=[O:14])[CH3:4])[CH:4]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CN(C1=CC(C(C2=CC=CC=C12)=O)=O)C1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 45 lbs pressure and room temperature
CUSTOM
Type
CUSTOM
Details
(5 hours)
Duration
5 h
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
The acetic anhydride is evaporated under reduced pressure at 60° C.
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The toluene solution is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product crystallized from 1:1 hexane-diethyl ether (100 ml)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=C(C2=CC=CC=C12)OC(C)=O)OC(C)=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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